(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . The thiadiazole ring is connected to a piperazine ring via a methanone group . The piperazine ring is further connected to a pyrazolopyridine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring, piperazine ring, and pyrazolopyridine group contribute to the complexity of the molecule .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on structurally related compounds has explored their molecular interactions and the development of pharmacophore models. For instance, studies on cannabinoid receptor antagonists have provided insights into molecular orbital methods, conformational analysis, and the development of unified pharmacophore models for CB1 receptor ligands. These models aid in understanding the steric binding interactions and the role of specific substituents in conferring antagonist activity. Such insights are crucial for designing targeted therapies in neurology and oncology, highlighting the potential of structurally related compounds in medicinal chemistry (Shim et al., 2002).
Antimicrobial and Antiviral Activity
Compounds with structural components related to the queried chemical have been investigated for their antimicrobial and antiviral activities. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal strains, as well as viruses such as HSV-1 and HAV-MBB. This research contributes to the development of new antimicrobial and antiviral agents, addressing the growing concern over drug resistance and the need for novel therapeutic options (Patel et al., 2011).
Synthesis and Chemical Structure Characterization
The synthesis and structural characterization of related heterocyclic compounds are fundamental aspects of chemical research. Studies have detailed the synthesis routes, chemical transformations, and X-ray structure analysis of novel compounds. This research underpins the development of new materials and drugs by providing a foundational understanding of their chemical behavior and properties. For example, the synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives containing piperazine moiety shed light on the potential bioactive properties of these compounds (Lv et al., 2013).
Anticancer Evaluation
Investigations into the anticancer potential of structurally related compounds have been conducted, with some derivatives evaluated against a panel of 60 cancer cell lines. These studies highlight the importance of heterocyclic compounds in the search for new anticancer agents, demonstrating the utility of chemical synthesis in contributing to oncological research and the potential development of novel therapies (Katariya et al., 2021).
Future Directions
Mechanism of Action
Target of action
Compounds containing these rings have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The mode of action of these compounds can also vary widely. For example, some might inhibit a specific enzyme, while others might bind to a receptor and modulate its activity .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of a certain metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-11-14(25-19-17-11)16(24)21-8-6-20(7-9-21)15(23)13-10-12-4-2-3-5-22(12)18-13/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADISGKLNIGIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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